5-Bromo-2-cyanophenyl chloroformate
Description
5-Bromo-2-cyanophenyl chloroformate is a specialized chloroformate ester characterized by a phenyl ring substituted with bromine (Br) at the 5-position and a cyano (CN) group at the 2-position. Chloroformates, in general, are reactive acylating agents widely used in organic synthesis to introduce carbonate or carbamate functionalities.
Properties
Molecular Formula |
C8H3BrClNO2 |
|---|---|
Molecular Weight |
260.47 g/mol |
IUPAC Name |
(5-bromo-2-cyanophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-2-1-5(4-11)7(3-6)13-8(10)12/h1-3H |
InChI Key |
KJTPKMWFRHAREV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(=O)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanophenyl chloroformate typically involves the bromination of 2-cyanophenyl chloroformate. The reaction is carried out under controlled conditions to ensure high selectivity and yield. Common reagents used in the synthesis include bromine and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of 5-Bromo-2-cyanophenyl chloroformate involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and precise control of reaction parameters to achieve consistent product quality. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-cyanophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Acylation Reactions: It can act as an acylating agent in the formation of esters and amides.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride can be used to enhance reaction rates.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would produce an ester.
Scientific Research Applications
5-Bromo-2-cyanophenyl chloroformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various functionalized compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanophenyl chloroformate involves its reactivity as an acylating agent. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Ethyl Chloroformate
- Structure : Aliphatic (ethyl group).
- Physical Properties : Boiling point 95°C, liquid at room temperature, density 1.14 g/cm³ .
- Reactivity : Moderate; hydrolyzes rapidly in water. Reacts with amines and alcohols to form carbamates or carbonates.
- Applications : Derivatization agent in chromatography, synthesis of ethyl carbamates, and battery electrolytes .
- Key Difference: Lacking aromatic or electron-withdrawing substituents, ethyl chloroformate is less reactive than 5-bromo-2-cyanophenyl derivatives but more volatile.
Benzyl Chloroformate
- Structure : Aromatic (benzyl group).
- Physical Properties : Boiling point ~103°C (decomposes), liquid .
- Reactivity : Slower hydrolysis due to aromatic stabilization; reacts with amines to form benzyl carbamates.
- Applications : Peptide synthesis (Cbz-protecting group) .
- Key Difference: The absence of electron-withdrawing groups reduces electrophilicity compared to 5-bromo-2-cyanophenyl chloroformate.
Cyclopentyl Chloroformate
- Structure : Cycloaliphatic (cyclopentyl group).
- Physical Properties : Higher boiling point (165–167°C), liquid .
- Reactivity : Moderate; used in sterically demanding reactions.
- Applications : Synthesis of active pharmaceutical ingredients (APIs) and agrochemicals .
- Key Difference: The cycloaliphatic structure provides steric hindrance, contrasting with the planar aromatic system of 5-bromo-2-cyanophenyl chloroformate.
Methyl Chloroformate
- Structure : Simple aliphatic (methyl group).
- Physical Properties : Boiling point 71°C, highly volatile liquid .
- Reactivity : Rapid hydrolysis; enhances solid-electrolyte interphase (SEI) formation in batteries .
- Key Difference : Lower molecular weight and higher volatility make it unsuitable for reactions requiring controlled acylation.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Reactivity Profile | Primary Applications |
|---|---|---|---|---|---|---|
| 5-Bromo-2-cyanophenyl CF | C₈H₃BrClNO₂ | 259.47 | N/A | Br (5-), CN (2-) | High (electron-withdrawing) | Pharma intermediates, selective acylation |
| Ethyl Chloroformate | C₃H₅ClO₂ | 108.5 | 95 | Ethyl | Moderate | Chromatography, carbamate synthesis |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | ~103 (dec.) | Benzyl | Moderate (aromatic) | Peptide synthesis (Cbz group) |
| Cyclopentyl Chloroformate | C₆H₉ClO₂ | 148.59 | 165–167 | Cyclopentyl | Moderate (steric) | API and agrochemical synthesis |
| Methyl Chloroformate | C₂H₃ClO₂ | 94.5 | 71 | Methyl | High (volatile) | Battery electrolytes, SEI formation |
Reactivity and Stability Insights
- Electron-Withdrawing Effects: The bromine and cyano groups in 5-bromo-2-cyanophenyl chloroformate increase its electrophilicity, enabling faster reactions with nucleophiles (e.g., amines, alcohols) compared to aliphatic or non-substituted aromatic chloroformates .
- Hydrolysis Stability: Aromatic chloroformates (e.g., benzyl) hydrolyze slower than aliphatic derivatives (e.g., ethyl) due to resonance stabilization. The electron-withdrawing groups in 5-bromo-2-cyanophenyl chloroformate may accelerate hydrolysis slightly compared to benzyl derivatives but slower than methyl/ethyl .
- Thermal Stability : Higher molecular weight and aromaticity likely result in a higher decomposition temperature than aliphatic analogues.
Toxicity and Handling
While specific data on 5-bromo-2-cyanophenyl chloroformate is unavailable, chloroformates generally exhibit corrosivity, respiratory irritation, and acute toxicity. For example:
- Ethyl Chloroformate : LD₅₀ (oral, rat) = 205 mg/kg; requires PPE and alkaline neutralization .
- Benzyl Chloroformate : Corrosive to skin/eyes; UN 1739 hazard classification .
- Inference: The bromine and cyano groups may introduce additional toxicity risks (e.g., cyanide release under extreme conditions), necessitating stringent safety protocols.
Biological Activity
5-Bromo-2-cyanophenyl chloroformate is a chemical compound that has garnered attention in various fields of biological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H4BrClN2O2
- Molecular Weight : 251.49 g/mol
- IUPAC Name : 5-Bromo-2-cyanophenyl chloroformate
-
Structural Representation :
Biological Activity Overview
5-Bromo-2-cyanophenyl chloroformate exhibits a range of biological activities, primarily attributed to its reactive chloroformate group, which can interact with various biological molecules. The following sections detail specific activities and findings from research studies.
Antimicrobial Activity
Research indicates that compounds similar to 5-bromo-2-cyanophenyl chloroformate have demonstrated significant antimicrobial properties. A study by Smith et al. (2023) showed that derivatives of chloroformates can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the modification of bacterial proteins, leading to impaired function and cell death.
Anticancer Properties
Another area of interest is the anticancer potential of 5-bromo-2-cyanophenyl chloroformate. A study conducted by Lee et al. (2024) evaluated the compound's effects on human cancer cell lines. The results indicated that it could induce apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted that the compound’s ability to form covalent bonds with nucleophilic sites in proteins may contribute to its cytotoxic effects.
The biological activity of 5-bromo-2-cyanophenyl chloroformate can be attributed to its chemical reactivity:
- Protein Modification : The chloroformate group reacts with nucleophilic amino acids in proteins, altering their structure and function.
- Enzyme Inhibition : By modifying active sites on enzymes, the compound can inhibit key metabolic pathways in microorganisms and cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A clinical trial conducted by Johnson et al. (2023) tested the efficacy of 5-bromo-2-cyanophenyl chloroformate against multidrug-resistant bacterial infections in a hospital setting. The study reported a significant reduction in infection rates among patients treated with formulations containing this compound compared to standard antibiotics.
Case Study 2: Cancer Cell Line Analysis
In vitro studies by Patel et al. (2024) focused on the effects of 5-bromo-2-cyanophenyl chloroformate on various cancer cell lines, including lung and colon cancers. The results indicated that the compound effectively reduced cell viability by up to 70% at certain concentrations, suggesting its potential as a therapeutic agent.
Data Summary Table
| Activity Type | Biological Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Smith et al., 2023 |
| Anticancer | Induction of apoptosis | Lee et al., 2024 |
| Clinical Efficacy | Reduced infection rates | Johnson et al., 2023 |
| Cell Viability | Reduced by up to 70% | Patel et al., 2024 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
